molecular formula C21H14N4 B13819695 6,7-diphenyl-1H-imidazo[4,5-g]quinoxaline CAS No. 229182-53-0

6,7-diphenyl-1H-imidazo[4,5-g]quinoxaline

Cat. No.: B13819695
CAS No.: 229182-53-0
M. Wt: 322.4 g/mol
InChI Key: LTNXBRPACDBHCY-UHFFFAOYSA-N
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Description

6,7-Diphenyl-1H-imidazo[4,5-g]quinoxaline is a heterocyclic compound that belongs to the class of imidazoquinoxalines. This compound is characterized by its fused ring structure, which includes an imidazole ring and a quinoxaline ring, both of which are substituted with phenyl groups at the 6 and 7 positions. The unique structure of this compound imparts it with significant chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-diphenyl-1H-imidazo[4,5-g]quinoxaline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenyl-1H-imidazole with 1,2-diaminobenzene in the presence of a suitable catalyst. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6,7-Diphenyl-1H-imidazo[4,5-g]quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6,7-Diphenyl-1H-imidazo[4,5-g]quinoxaline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-diphenyl-1H-imidazo[4,5-g]quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, thereby interfering with cellular processes such as replication and transcription. Additionally, it can inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

6,7-Diphenyl-1H-imidazo[4,5-g]quinoxaline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific fused ring structure and the presence of phenyl groups, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

229182-53-0

Molecular Formula

C21H14N4

Molecular Weight

322.4 g/mol

IUPAC Name

6,7-diphenyl-8H-imidazo[4,5-g]quinoxaline

InChI

InChI=1S/C21H14N4/c1-3-7-14(8-4-1)20-21(15-9-5-2-6-10-15)25-19-12-17-16(22-13-23-17)11-18(19)24-20/h1-13,24H

InChI Key

LTNXBRPACDBHCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C3C=C4C(=NC=N4)C=C3N2)C5=CC=CC=C5

Origin of Product

United States

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